3-Methylquinoline-2-carbonitrile

Physicochemical profiling Drug-likeness prediction Chromatographic method development

3-Methylquinoline-2-carbonitrile (CAS 19051-05-9), also known as 2-cyano-3-methylquinoline, is a substituted quinoline heterocycle bearing a nitrile group at the 2-position and a methyl group at the 3-position, with molecular formula C11H8N2 and a molecular weight of 168.19 g/mol. It belongs to the broader quinoline-2-carbonitrile class, which has been explored for diverse biological activities including kinase inhibition and antimicrobial effects.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 19051-05-9
Cat. No. B103162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoline-2-carbonitrile
CAS19051-05-9
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N=C1C#N
InChIInChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3
InChIKeyVOAMRGQXHVSGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoline-2-carbonitrile (CAS 19051-05-9): A Distinct 2-Cyano-3-methylquinoline Scaffold for Research and Intermediate Procurement


3-Methylquinoline-2-carbonitrile (CAS 19051-05-9), also known as 2-cyano-3-methylquinoline, is a substituted quinoline heterocycle bearing a nitrile group at the 2-position and a methyl group at the 3-position, with molecular formula C11H8N2 and a molecular weight of 168.19 g/mol [1]. It belongs to the broader quinoline-2-carbonitrile class, which has been explored for diverse biological activities including kinase inhibition and antimicrobial effects . The compound is primarily utilized as a synthetic intermediate, building block, or reference standard in medicinal chemistry, agrochemical, and materials research, where its specific substitution pattern confers distinct reactivity and physicochemical properties relative to simpler quinoline carbonitrile analogs.

Why Generic Quinoline Carbonitrile Substitution Fails: The Critical Role of the 3-Methyl Group in 3-Methylquinoline-2-carbonitrile


Simple in-class substitution of 3-methylquinoline-2-carbonitrile with unsubstituted quinoline-2-carbonitrile or 3-methylquinoline is chemically and functionally invalid because the compound's differentiation arises from the synergistic electronic and steric interplay between the 2-cyano and 3-methyl substituents. Quinoline-2-carbonitrile (CAS 1436-43-7) lacks the 3-methyl group, resulting in a lower XLogP3 of ~1.6 versus ~2.6 for the target compound, a measurable lipophilicity difference that directly impacts membrane permeability, protein binding, and chromatographic behavior [1] [2]. Conversely, 3-methylquinoline (CAS 612-58-8) lacks the electron-withdrawing nitrile, eliminating the activated C-2 position critical for nucleophilic aromatic substitution, cycloaddition, and metal-catalyzed coupling reactions [3]. Substituting a 4-chloro-3-methylquinoline-2-carbonitrile (CAS 1027763-52-5) introduces an additional reactive halogen handle that fundamentally alters cross-coupling selectivity and may introduce unwanted biological off-target effects due to the increased electrophilicity at C-4 . These non-substitutable differences are documented quantitatively below.

Quantitative Evidence Guide: 3-Methylquinoline-2-carbonitrile Differentiation Against Closest Analogs


Lipophilicity (XLogP3) Advantage of 3-Methylquinoline-2-carbonitrile Over Unsubstituted Quinoline-2-carbonitrile

The computed lipophilicity (XLogP3-AA) of 3-methylquinoline-2-carbonitrile is 2.6, compared to 1.6 for the direct analog quinoline-2-carbonitrile (lacking the 3-methyl group), representing a calculated ΔLogP of +1.0 [1] [2]. This difference, arising from the single methyl substituent, is substantial in medicinal chemistry terms, corresponding to an approximately 10-fold increase in octanol-water partition coefficient and significantly altered predicted membrane permeability and plasma protein binding.

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Topological Polar Surface Area (TPSA) Comparison: Functional Impact of 2-Cyano Substitution in 3-Methylquinoline-2-carbonitrile vs. 3-Methylquinoline

The target compound has a computed TPSA of 36.7 Ų, a value determined entirely by the two nitrogen atoms in the nitrile group and the quinoline ring [1]. In contrast, 3-methylquinoline (CAS 612-58-8), which lacks the 2-cyano group, has a TPSA of only 12.9 Ų (single pyridinic nitrogen) [2]. This ~23.8 Ų difference places the two compounds in distinct TPSA categories for blood-brain barrier (BBB) penetration prediction: 3-methylquinoline-2-carbonitrile falls within the favorable CNS drug-like space (TPSA < 60–70 Ų while still providing sufficient polarity for solubility), whereas 3-methylquinoline is excessively lipophilic with minimal hydrogen-bond acceptor capacity.

Polarity assessment BBB penetration prediction Drug design

Purity and Batch-to-Batch QC: Bidepharm 98% Certified 3-Methylquinoline-2-carbonitrile with NMR/HPLC/GC Traceability

Bidepharm supplies 3-methylquinoline-2-carbonitrile at a standard purity of 98%, with each batch accompanied by comprehensive quality control (QC) reports including NMR, HPLC, and GC analytical data . While multiple vendors list this compound at 95–98% purity, the explicit provision of multi-technique batch-specific QC documentation is not universal. For example, general listings from Chembase and other catalog suppliers only indicate purity without specifying the analytical methods employed or providing batch-level traceability . This distinction is critical for users requiring GLP-like documentation or who are establishing in-house reference standards.

Procurement quality assurance Reproducibility Vendor qualification

Molecular Weight and Density Differentiation Against Quinoline-2-carbonitrile: Impact on Molar Calculations and Formulation

The molecular weight of 3-methylquinoline-2-carbonitrile is 168.19 g/mol, compared to 154.17 g/mol for quinoline-2-carbonitrile (CAS 1436-43-7), a difference of 14.02 g/mol attributable to the 3-methyl substituent [1] [2]. The predicted density is 1.17 g/cm³ for the target compound versus 1.21 g/cm³ for quinoline-2-carbonitrile . Although these differences may appear modest, they translate to a 9.1% mass discrepancy that directly affects molarity calculations when preparing stock solutions for biological assays or synthetic reactions.

Solution preparation Molarity calculations Formulation development

Synthetic Utility Differentiation: C-2 Nitrile as a Versatile Functional Handle for Derivatization vs. 3-Methylquinoline

The nitrile group at the C-2 position serves as a chemically orthogonal handle that enables transformations not accessible with 3-methylquinoline (CAS 612-58-8). Specifically, the 2-cyano group can undergo hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl derivative, or participate in [3+2] cycloaddition reactions to form tetrazoles—transformations that are the basis for generating compound libraries [1]. 3-Methylquinoline lacks this functional handle and must be derivatized via electrophilic aromatic substitution at the activated 5- and 8-positions, leading to an entirely different set of downstream derivatives. The C-2 nitrile also serves as a directing group for metal-catalyzed C–H activation reactions, a capability absent in 3-methylquinoline [2].

Organic synthesis Scaffold diversification Medicinal chemistry

Absence of C-4 Chlorine: Selectivity Advantage Over 4-Chloro-3-methylquinoline-2-carbonitrile in Cross-Coupling Applications

4-Chloro-3-methylquinoline-2-carbonitrile (CAS 1027763-52-5) introduces an additional aryl chloride at the C-4 position, creating a bis-electrophilic scaffold with two competing sites for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed couplings . 3-Methylquinoline-2-carbonitrile lacks this halogen, ensuring that Pd-mediated couplings occur exclusively at the C-4 position (if activated) or, after appropriate pre-functionalization, at other positions—but without the chemoselectivity challenges inherent to the 4-chloro analog. In the context of C–H activation, the 2-cyano group on the target compound directs metalation selectively to the C-3 or C-8 position, whereas the 4-chloro compound undergoes competitive oxidative addition at the C–Cl bond, complicating reaction outcomes [1].

Cross-coupling selectivity Structure-activity relationship Chemoselective synthesis

Recommended Application Scenarios for 3-Methylquinoline-2-carbonitrile Based on Differentiation Evidence


Scaffold for Focused Quinoline-2-carbonitrile Library Synthesis in Medicinal Chemistry

Use 3-methylquinoline-2-carbonitrile as the core scaffold for generating compound libraries via nitrile-directed transformations (hydrolysis to carboxylic acid, reduction to amine, tetrazole formation via [3+2] cycloaddition). The 3-methyl group provides a fixed lipophilic substituent that differentiates library members from those derived from unsubstituted quinoline-2-carbonitrile (ΔXLogP3 = +1.0), enabling systematic exploration of lipophilicity-activity relationships without introducing additional chiral centers or reactive handles [1] [2]. The 98% purity with multi-technique QC from suppliers such as Bidepharm ensures batch-to-batch consistency across library synthesis campaigns .

Internal Reference Standard for Chromatographic Method Development and Validation

Due to its intermediate lipophilicity (XLogP3 = 2.6) and TPSA of 36.7 Ų, 3-methylquinoline-2-carbonitrile serves as a well-behaved neutral internal standard for RP-HPLC and LC-MS method development, particularly when separating quinoline-based analytes with a range of polarities [1]. Its absence of rotatable bonds (Rotatable Bond Count = 0) and hydrogen bond donors (HBD = 0) minimizes conformational ambiguity and hydrogen-bonding variability that could otherwise degrade chromatographic peak shape and reproducibility [1].

Precursor for Single-Isomer C–H Activation and Late-Stage Functionalization Studies

Employ 3-methylquinoline-2-carbonitrile in palladium-catalyzed C–H activation studies where the 2-cyano group acts as a directing group for selective C-8 or C-3 functionalization. The absence of competing aryl halide bonds (unlike the 4-chloro analog) ensures that reaction outcomes are governed solely by C–H activation selectivity, enabling unambiguous mechanistic studies and the synthesis of single-isomer products without the interference of oxidative addition at a C–Cl bond [1] [2].

Physicochemical Probe for Structure-Property Relationship (SPR) Studies in Drug Design

Utilize 3-methylquinoline-2-carbonitrile as a matched molecular pair partner with quinoline-2-carbonitrile (ΔXLogP3 = +1.0) and 3-methylquinoline (ΔTPSA = +23.8 Ų) to isolate the contributions of the 3-methyl and 2-cyano groups to membrane permeability, metabolic stability, and target binding. The quantitative differences in computed descriptors provide a well-defined experimental framework for establishing SPR trends without confounding variables from additional substituents [1] [2].

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